molecular formula C6H4OS B14172172 2-(Thiophen-2-yl)ethen-1-one CAS No. 929051-08-1

2-(Thiophen-2-yl)ethen-1-one

Cat. No.: B14172172
CAS No.: 929051-08-1
M. Wt: 124.16 g/mol
InChI Key: TZXIHQAQYHUEJP-UHFFFAOYSA-N
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Description

2-Thienylketene is an organic compound characterized by the presence of a thiophene ring attached to a ketene functional group The molecular structure of 2-Thienylketene is represented as C(_4)H(_3)S-CH=C=O

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thienylketene can be synthesized through several methods, including the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds. This method involves the photochemical or thermal decomposition of diazo compounds to generate ketenes . Another common method is the dehalogenation of α-halo ketones using zinc .

Industrial Production Methods: Industrial production of 2-Thienylketene typically involves the dehydration of thiophene-2-carboxylic acid derivatives under controlled conditions. This process often employs strong dehydrating agents such as phosphorus pentachloride or thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 2-Thienylketene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Typically requires alkenes and can be catalyzed by Lewis acids.

    Acylation: Involves alcohols or amines, often under mild conditions without the need for catalysts.

    Dimerization: Occurs spontaneously under ambient conditions.

Major Products:

    Cyclobutanones: Formed from cycloaddition reactions.

    Esters and Amides: Result from acylation reactions.

    Diketene Derivatives: Produced through dimerization.

Mechanism of Action

The mechanism of action of 2-Thienylketene involves its high reactivity due to the presence of the ketene functional group. This reactivity allows it to participate in various addition and cycloaddition reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness: 2-Thienylketene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other ketenes. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

929051-08-1

Molecular Formula

C6H4OS

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C6H4OS/c7-4-3-6-2-1-5-8-6/h1-3,5H

InChI Key

TZXIHQAQYHUEJP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C=O

Origin of Product

United States

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